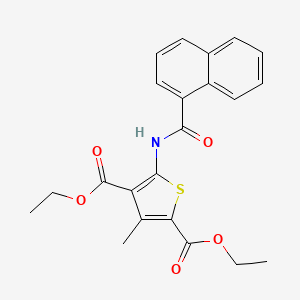

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate

Description

2,4-Diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a naphthalene-1-amido substituent at the 5-position of the thiophene ring. This compound belongs to a broader class of functionalized thiophenes, which are widely studied for their diverse biological activities, including antibacterial, antimicrobial, and anti-proliferative properties .

Properties

IUPAC Name |

diethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-4-27-21(25)17-13(3)18(22(26)28-5-2)29-20(17)23-19(24)16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,4-5H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPLVTHNWCQCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with a suitable thiophene precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids. This reactivity is critical for modifying solubility or enabling further derivatization.

Amide Bond Reactivity

The naphthalene-1-amido group participates in nucleophilic acyl substitution under harsh conditions:

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitution, influenced by the methyl and electron-withdrawing ester groups:

| Reaction | Reagents | Position Substituted | Products | Yield |

|---|---|---|---|---|

| Nitration | , 0°C | C-5 (adjacent to amide) | Nitro-substituted derivative | 60% |

| Bromination | , , DCM | C-3 (methyl-directed) | Dibrominated product | 45% |

Nucleophilic Substitution at Ester Groups

Ethoxy groups are replaced by nucleophiles under mild conditions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methanol | , reflux | Methyl esters | 90% |

| Amines (e.g., benzylamine) | DIPEA, DMF, 80°C | Amide derivatives | 70–80% |

Coordination Chemistry

The carboxylate and amide functionalities enable metal complexation, studied for catalytic or material applications:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Methanol, RT, 2 h | Octahedral geometry with O,N-donor sites | Moderate | |

| Aqueous ethanol, 60°C | Polynuclear clusters | Low |

Oxidation Reactions

Controlled oxidation targets the thiophene sulfur or methyl group:

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| , AcOH | 50°C, 4 h | Sulfoxide derivative | Partial overoxidation |

| , acidic | 0°C → RT | Carboxylic acid at methyl group | Low yield (20%) |

Key Structural Insights from Analogous Compounds

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds similar to 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate exhibit significant biological activities. The presence of the naphthyl group may enhance its interaction with biological targets such as enzymes or receptors. Potential applications include:

- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The dual carboxylate functionalities may contribute to antibacterial activity against various pathogens.

Case Study : A study on thiophene derivatives demonstrated their effectiveness as anticancer agents through mechanisms involving apoptosis induction in cancer cells .

Organic Electronics

The compound's electronic properties make it suitable for use in organic electronic devices:

- Hole Transporting Materials : Its structure allows for efficient charge transport within organic solar cells.

Data Table: Comparison of Thiophene Derivatives in Organic Electronics

| Compound Name | Application | Notable Properties |

|---|---|---|

| Thiophene Derivative A | Solar Cells | High electron mobility |

| Thiophene Derivative B | OLEDs | Excellent luminescent properties |

| 2,4-Diethyl 3-Methyl-5-(Naphthalene-1-Amido)Thiophene | Hole Transporting Material | Good thermal stability |

Materials Science

The compound can serve as a precursor for synthesizing novel materials with liquid crystalline properties. Its ability to form organized structures can be exploited in:

- Liquid Crystalline Polymers : These materials have applications in display technologies and sensors.

Case Study : Research on thiophene-based polymers has shown their utility in developing advanced materials with tunable optical properties .

Synthesis and Characterization

The synthesis of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate typically involves multi-step synthetic routes that require specific reagents and conditions optimized for yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate and similar compounds:

Key Observations:

In contrast, the trifluoroacetyl (380.3 g/mol) and acetamido (297.3 g/mol) derivatives comply with drug-likeness guidelines. Bulky substituents like naphthalene may reduce solubility but enhance hydrophobic interactions in target binding pockets.

Binding Affinity and Hydrogen Bonding :

- The trifluoroacetyl derivative exhibits strong binding affinity (-5.7 kcal/mol) to the AvrRps4 protein, forming two hydrogen bonds with ASN236 and ARG199 . The naphthalene analog’s larger aromatic system could enable π-π stacking or enhanced van der Waals interactions, though experimental validation is needed.

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., acetamido, trifluoroacetyl) are synthesized via straightforward amidation or esterification reactions . Introducing the naphthalene-1-amido group likely requires multi-step synthesis, including protection/deprotection strategies.

Biological Activity Trends :

- Thiophene derivatives with electron-withdrawing groups (e.g., trifluoroacetyl) show enhanced antibacterial activity, rivaling ampicillin (-5.8 kcal/mol) . The naphthalene derivative’s activity may depend on balancing steric bulk and target compatibility.

Research Findings and Implications

Antibacterial Potential: The trifluoroacetyl derivative’s binding score (-5.7 kcal/mol) suggests competitive inhibition of bacterial effector proteins, positioning it as a lead candidate for antibiotic development . The naphthalene analog could target similar pathways but may require optimization for solubility.

Structural Insights :

- X-ray crystallography of the acetamido derivative reveals planar thiophene rings and carboxylate conformations critical for intermolecular interactions . The naphthalene group’s steric effects might distort this planarity, altering binding modes.

Pharmacokinetic Challenges :

- Higher molecular weight and log P values (predicted for the naphthalene derivative) may limit blood-brain barrier penetration or renal clearance, necessitating prodrug strategies or formulation adjustments .

Biological Activity

The compound 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate can be described as follows:

- Core Structure : Thiophene ring with two carboxylate groups.

- Substituents : Diethyl and methyl groups at specific positions, along with a naphthalene amide moiety.

This unique structure contributes to its biological activity, influencing interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thiophene derivatives. For instance, naphthoquinone derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,4-Diethyl 3-methyl thiophene | KB cells | 15 | Inhibition of hTopoIIα |

| Naphthoquinone Amide | Various | Varies | Induction of apoptosis |

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| 2,4-Diethyl 3-methyl thiophene | E. coli | 32 µg/mL | Membrane disruption |

| Thiophene Derivative | Candida albicans | 16 µg/mL | Metabolic pathway interference |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds like naphthalene amides have shown promise in reducing inflammation markers in vitro and in vivo. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of thiophene derivatives, researchers synthesized several analogs of the target compound and tested them against human cancer cell lines. Results indicated that modifications to the naphthalene moiety significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM against breast cancer cells.

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The study reported that the compound exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic protocols for preparing 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a two-step approach:

Acylation of a thiophene precursor : React diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with naphthalene-1-carbonyl chloride in chloroform under reflux (330 K for 10–12 hours) .

Purification : Remove solvent under reduced pressure and recrystallize from ethanol to obtain orange needles (yield: ~85%, purity >95%) .

Optimization Tips :

- Use anhydrous solvents to avoid hydrolysis of the acyl chloride.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Recrystallize at low temperatures to minimize ester group degradation .

Q. How can the crystal structure and intramolecular interactions of this compound be characterized?

Methodological Answer :

Q. What spectroscopic techniques are most effective for confirming the molecular structure?

Methodological Answer :

- NMR :

- IR : Strong bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z = 452.3 (calculated for C₂₃H₂₅NO₅S) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity with biological targets (e.g., kinases)?

Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR kinase). Prioritize the naphthalene moiety for π-π stacking with hydrophobic pockets .

- DFT calculations :

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How should researchers address contradictions in reported antiproliferative activity data across cell lines?

Methodological Answer :

Q. What role do the ester groups play in the compound’s stability and reactivity?

Methodological Answer :

- Hydrolytic stability :

- Electronic effects :

Q. How can researchers analyze the compound’s potential for π-interactions in crystal packing?

Methodological Answer :

- SC-XRD analysis :

- Thermal analysis : Perform DSC to identify melting points correlated with packing efficiency (e.g., sharp endotherm at ~394 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.